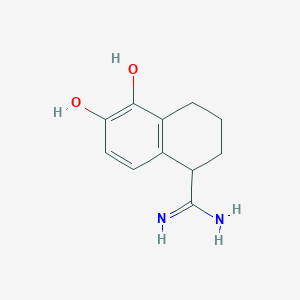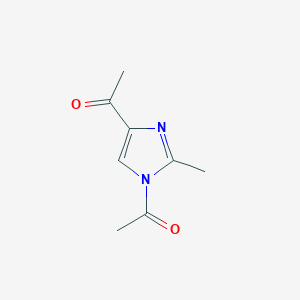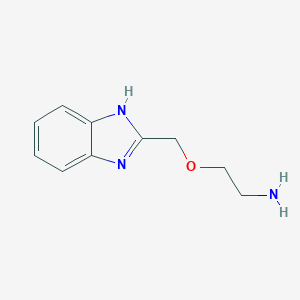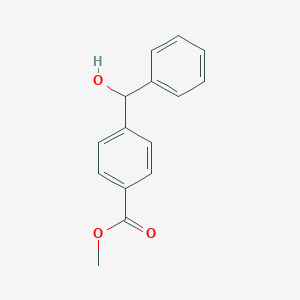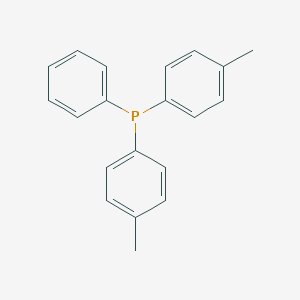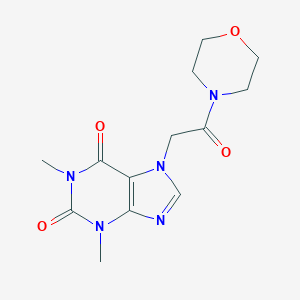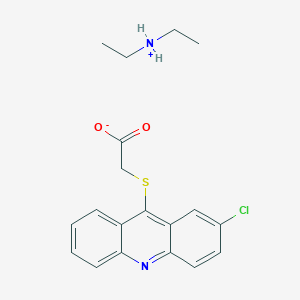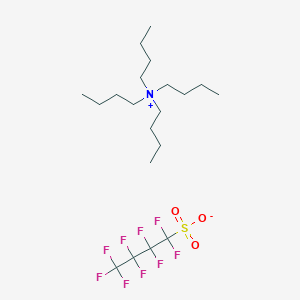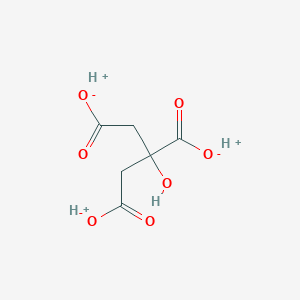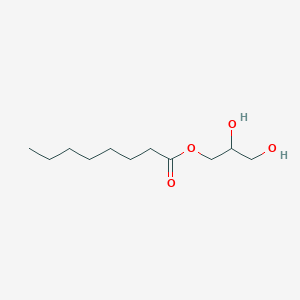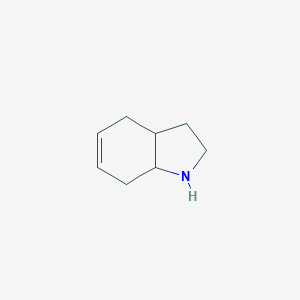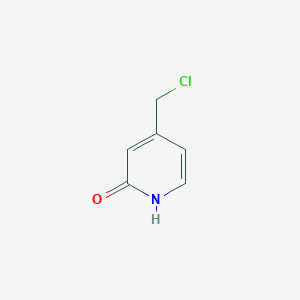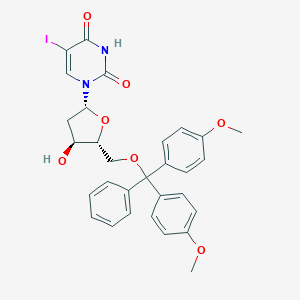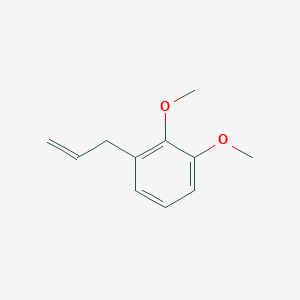
Benzene, 1,2-dimethoxy-3-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-dimethoxy-3-(2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential benefits in various fields. It is also known as Eugenol, an organic compound commonly found in essential oils such as clove oil, nutmeg, and cinnamon. Eugenol has been widely studied for its various pharmacological properties and is used in several industries, including food, cosmetics, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzene, 1,2-dimethoxy-3-(2-propenyl)- is not fully understood. However, studies suggest that the compound exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species, the modulation of inflammatory mediators, and the activation of antioxidant enzymes. The compound has also been reported to interact with various molecular targets, including enzymes and receptors, to exert its effects.
Biochemische Und Physiologische Effekte
Benzene, 1,2-dimethoxy-3-(2-propenyl)- has been reported to exhibit several biochemical and physiological effects. The compound has been shown to possess antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. The compound has also been reported to possess analgesic activity, which helps in reducing pain. Additionally, it has shown antifungal activity by inhibiting the growth of fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, 1,2-dimethoxy-3-(2-propenyl)- has several advantages for lab experiments. The compound is readily available and can be synthesized using a straightforward method. It is also stable and can be stored for an extended period, making it suitable for long-term experiments. However, the compound has some limitations, including its solubility in water, which can limit its use in some experiments. It is also essential to consider the toxicity of the compound, which can affect the results of the experiments.
Zukünftige Richtungen
Benzene, 1,2-dimethoxy-3-(2-propenyl)- has several potential future directions. The compound can be further explored for its use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It can also be used in food preservation and as a flavoring agent. Additionally, the compound can be modified to enhance its pharmacological properties and reduce its toxicity.
Conclusion:
In conclusion, Benzene, 1,2-dimethoxy-3-(2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential benefits in various fields. The compound has been extensively studied for its pharmacological properties, including antioxidant, anti-inflammatory, analgesic, and antifungal activities. It has also shown potential in treating several diseases, including cancer, diabetes, and cardiovascular diseases. The compound has several advantages for lab experiments, including its availability and stability. However, it also has some limitations, including its solubility in water and toxicity. The future directions of Benzene, 1,2-dimethoxy-3-(2-propenyl)- include further exploration of its pharmacological properties and modification to enhance its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of Benzene, 1,2-dimethoxy-3-(2-propenyl)- can be achieved through the isomerization of eugenol using an acid catalyst. The reaction involves the rearrangement of the double bond in the propenyl group to form the desired compound. This method is a cost-effective and straightforward approach to obtain Benzene, 1,2-dimethoxy-3-(2-propenyl)-.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-dimethoxy-3-(2-propenyl)- has been extensively studied for its various pharmacological properties. It has been reported to possess antioxidant, anti-inflammatory, analgesic, and antifungal activities. The compound has also shown potential in treating several diseases, including cancer, diabetes, and cardiovascular diseases. In addition, the compound has been explored for its use in food preservation and as a flavoring agent.
Eigenschaften
CAS-Nummer |
19754-21-3 |
|---|---|
Produktname |
Benzene, 1,2-dimethoxy-3-(2-propenyl)- |
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1,2-dimethoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-5,7-8H,1,6H2,2-3H3 |
InChI-Schlüssel |
YCEGFXBPWXEISZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CC=C |
Kanonische SMILES |
COC1=CC=CC(=C1OC)CC=C |
Synonyme |
3-(2,3-DIMETHOXYPHENYL)-1-PROPENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
